N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide
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Overview
Description
The compound N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyano group, a hexahydrocycloocta[b]thiophene ring, and a dimethoxyphenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multiple steps, including the formation of the hexahydrocycloocta[b]thiophene ring and the subsequent attachment of the cyano and dimethoxyphenyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the hexahydrocycloocta[b]thiophene ring through cyclization reactions.
Nitrile Addition: Introduction of the cyano group via nitrile addition reactions.
Amide Formation: Formation of the amide bond through condensation reactions with appropriate amine and acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in having a methoxyphenyl group.
Phenethylamine: Shares the phenethylamine backbone.
2-Phenylethylamine hydrochloride: Another phenethylamine derivative.
Uniqueness
The uniqueness of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide lies in its combination of a cyano group, a hexahydrocycloocta[b]thiophene ring, and a dimethoxyphenyl group, which is not commonly found in other compounds. This unique structure may confer specific properties and reactivity that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C22H24N2O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(E)-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H24N2O3S/c1-26-18-11-9-15(13-19(18)27-2)10-12-21(25)24-22-17(14-23)16-7-5-3-4-6-8-20(16)28-22/h9-13H,3-8H2,1-2H3,(H,24,25)/b12-10+ |
InChI Key |
UMLLQRWRKKWLAU-ZRDIBKRKSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCCCC3)C#N)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCCCC3)C#N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCCCC3)C#N)OC |
Origin of Product |
United States |
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